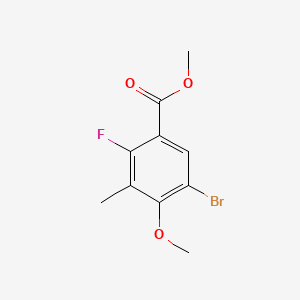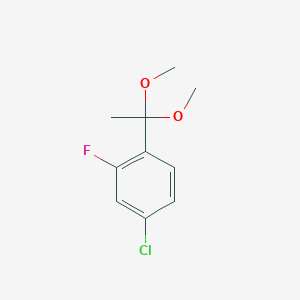
(R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring, and a phenylpropan-1-amine moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3,4-Dimethoxyphenethyl bromide: This can be achieved by reacting 3,4-dimethoxyphenethyl alcohol with hydrobromic acid.
Formation of the intermediate: The bromide is then reacted with phenylpropan-1-amine under basic conditions to form the desired amine.
Resolution of enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
科学研究应用
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(p-Hydroxyphenyl)-2-(3,4-dimethoxyphenethyl)aminoethanol: Known for its positive inotropic effects on the heart.
3,4-Dimethoxyphenethyl bromide: A precursor in the synthesis of various phenethylamine derivatives.
Uniqueness
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and phenylpropan-1-amine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
属性
分子式 |
C19H25NO2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(17-7-5-4-6-8-17)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h4-10,13,15,20H,11-12,14H2,1-3H3 |
InChI 键 |
QBPDTUOJPLQZSD-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)










